molecular formula C19H29NO3 B14200241 Ethyl (3-{4-[4-(dimethylamino)butyl]phenyl}oxetan-3-yl)acetate CAS No. 922501-04-0

Ethyl (3-{4-[4-(dimethylamino)butyl]phenyl}oxetan-3-yl)acetate

Cat. No.: B14200241
CAS No.: 922501-04-0
M. Wt: 319.4 g/mol
InChI Key: JBGWTCZSBQRPGV-UHFFFAOYSA-N
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Description

Ethyl (3-{4-[4-(dimethylamino)butyl]phenyl}oxetan-3-yl)acetate is a chemical compound known for its unique structure and potential applications in various fields. This compound features an oxetane ring, which is a four-membered cyclic ether, and an ester functional group. The presence of the dimethylamino group and the phenyl ring adds to its chemical versatility and potential reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl (3-{4-[4-(dimethylamino)butyl]phenyl}oxetan-3-yl)acetate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Oxetane Ring: The oxetane ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a halohydrin or an epoxide.

    Introduction of the Phenyl Group: The phenyl group can be introduced through a Friedel-Crafts alkylation reaction using a phenyl halide and a Lewis acid catalyst.

    Attachment of the Dimethylamino Group: The dimethylamino group can be introduced through a nucleophilic substitution reaction using dimethylamine and a suitable leaving group.

    Esterification: The final step involves the esterification of the oxetane ring with ethyl acetate under acidic or basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize by-products and waste.

Chemical Reactions Analysis

Types of Reactions

Ethyl (3-{4-[4-(dimethylamino)butyl]phenyl}oxetan-3-yl)acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxetane derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the dimethylamino group or the ester group, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Nucleophiles such as amines, thiols, and halides.

Major Products Formed

The major products formed from these reactions include various oxetane derivatives, alcohols, and substituted esters, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Ethyl (3-{4-[4-(dimethylamino)butyl]phenyl}oxetan-3-yl)acetate has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of specialty chemicals, polymers, and materials with unique properties.

Mechanism of Action

The mechanism of action of Ethyl (3-{4-[4-(dimethylamino)butyl]phenyl}oxetan-3-yl)acetate involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. The dimethylamino group and the ester functional group play crucial roles in its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    Ethyl (3-{4-[4-(dimethylamino)butyl]phenyl}oxetan-3-yl)propanoate: Similar structure with a propanoate ester group instead of an acetate group.

    Methyl (3-{4-[4-(dimethylamino)butyl]phenyl}oxetan-3-yl)acetate: Similar structure with a methyl ester group instead of an ethyl ester group.

    Ethyl (3-{4-[4-(dimethylamino)butyl]phenyl}oxetan-3-yl)butanoate: Similar structure with a butanoate ester group instead of an acetate group.

Uniqueness

This compound is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties

Properties

CAS No.

922501-04-0

Molecular Formula

C19H29NO3

Molecular Weight

319.4 g/mol

IUPAC Name

ethyl 2-[3-[4-[4-(dimethylamino)butyl]phenyl]oxetan-3-yl]acetate

InChI

InChI=1S/C19H29NO3/c1-4-23-18(21)13-19(14-22-15-19)17-10-8-16(9-11-17)7-5-6-12-20(2)3/h8-11H,4-7,12-15H2,1-3H3

InChI Key

JBGWTCZSBQRPGV-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC1(COC1)C2=CC=C(C=C2)CCCCN(C)C

Origin of Product

United States

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